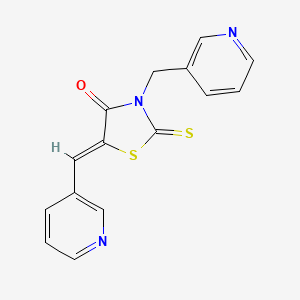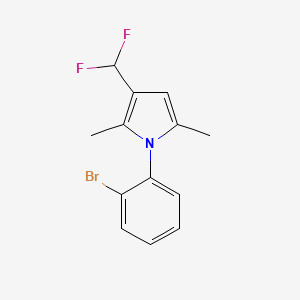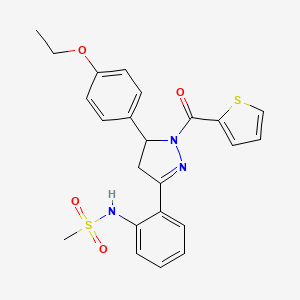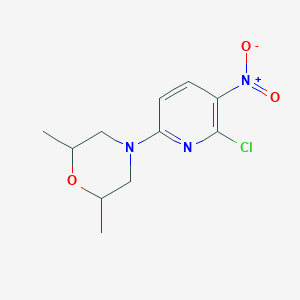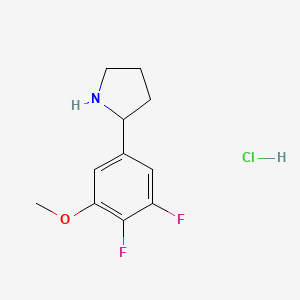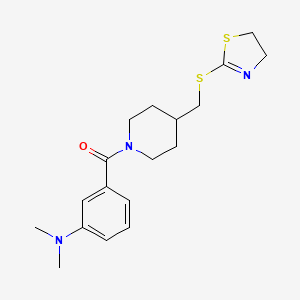
(4-(((4,5-ジヒドロチアゾール-2-イル)チオ)メチル)ピペリジン-1-イル)(3-(ジメチルアミノ)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H25N3OS2 and its molecular weight is 363.54. The purity is usually 95%.
BenchChem offers high-quality (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
チアゾール骨格は、その抗酸化の可能性について広く研究されてきました。研究者は、この環系をベースにした誘導体を設計し、酸化ストレスから細胞を保護する抗酸化剤として使用しています。 これらの化合物はフリーラジカルを捕捉し、酸化損傷を軽減することで、健康全般と病気の予防に貢献します .
鎮痛および抗炎症活性
一部のチアゾール誘導体は、鎮痛および抗炎症効果を示します。例えば、チアゾリジノン環の存在は、より強い抗炎症作用と鎮痛作用に関連付けられています。 これらの特性は、さまざまな状態における痛みと炎症の管理に不可欠です .
抗菌および抗真菌用途
チアゾールは、抗菌および抗真菌特性を示すことが示されています。抗菌薬であるスルファチアゾールは、チアゾール環を含んでいます。さらに、リトナビル(抗レトロウイルス薬)やアバファンギン(抗真菌薬)などの化合物は、チアゾール部分にその活性を負っています。 これらの分子は、感染症対策に重要な役割を果たしています .
抗ウイルス可能性
さらなる研究が必要ですが、チアゾール誘導体は抗ウイルス剤として有望視されています。その作用機序は、ウイルスの複製を阻害したり、宿主細胞への侵入を阻害したりすることです。 特定のウイルスに対する有効性を調査することは、活発な研究分野です .
利尿効果
チアゾールは利尿特性があり、体液バランスの調節を助けます。 これらの化合物は尿の生成とナトリウムの排泄を促進し、浮腫や高血圧などの状態の管理に役立ちます .
神経保護活性
チアゾール環は神経保護効果に貢献しています。 神経伝達物質系の調節や酸化ストレスの軽減により、一部のチアゾール誘導体は、神経細胞の損傷や変性を保護するのに役立ちます .
抗腫瘍および細胞毒性可能性
チアゾールは、その抗腫瘍および細胞毒性活性について調査されてきました。例えば、特定のチアゾール化合物は、前立腺癌細胞に対して強力な効果を示しました。 研究者は、これらの誘導体を潜在的な癌治療薬として引き続き探索しています .
要約すると、お話しいただいた化合物は、抗酸化保護から潜在的な癌治療まで、さまざまな分野で非常に有望です。その多面的特性により、科学的な調査の興味深い対象となっています。 進行中の研究では、この興味深い分子の追加の用途や作用機序が明らかになる可能性があります . 🌟
作用機序
Target of Action
Thiazole compounds have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the exact structure of the compound and its intended use.
Mode of Action
The mode of action of thiazole compounds can also vary widely. For example, some thiazole compounds have been found to inhibit certain enzymes, interact with cell receptors, or interfere with the synthesis of essential biomolecules .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to inhibit the synthesis of essential biomolecules, disrupt cell signaling pathways, or induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds can depend on many factors, including the compound’s solubility, its ability to cross cell membranes, and its metabolic stability .
Result of Action
The result of the action of thiazole compounds can include a variety of cellular and molecular effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or the death of cancer cells .
Action Environment
The action of thiazole compounds can be influenced by a variety of environmental factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
特性
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS2/c1-20(2)16-5-3-4-15(12-16)17(22)21-9-6-14(7-10-21)13-24-18-19-8-11-23-18/h3-5,12,14H,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMHCFYAMQUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
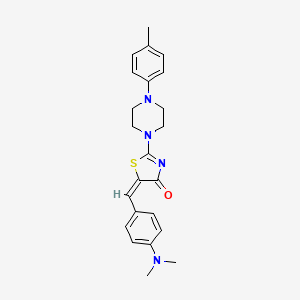
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)
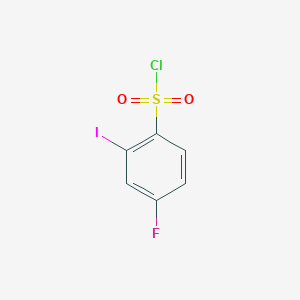
![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
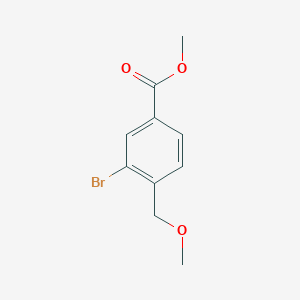
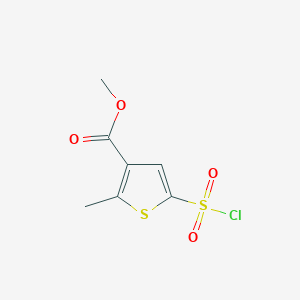
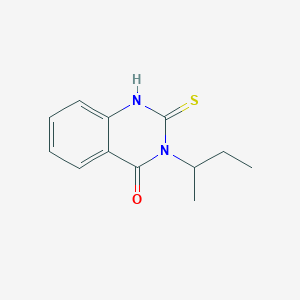
![2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2524623.png)
![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)
